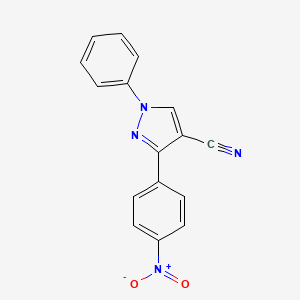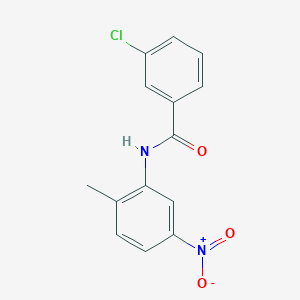
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown potential in scientific research applications. This compound was first synthesized in 2011 and has since then been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A acts as a selective antagonist of the GluN2B subunit of the NMDA receptor. It binds to a specific site on the receptor and inhibits its activity, leading to a decrease in calcium influx and downstream signaling pathways. This modulation of the NMDA receptor activity has been linked to the anxiolytic and antidepressant-like effects of this compound A.
Biochemical and physiological effects:
This compound A has been found to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning and memory processes, and anxiety and depression-related behaviors. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor, which allows for more precise modulation of NMDA receptor activity. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound A, which may affect its efficacy in different experimental paradigms.
将来の方向性
Future research on N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A could focus on the following directions:
1. Investigation of the pharmacokinetics and pharmacodynamics of this compound A to better understand its efficacy in different experimental paradigms.
2. Exploration of the potential therapeutic applications of this compound A in neurological disorders such as Alzheimer's disease and schizophrenia.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of this compound A in animal models of stroke and traumatic brain injury.
4. Development of more potent and selective analogs of this compound A for use in scientific research and potential therapeutic applications.
In conclusion, this compound A is a novel small molecule that has shown potential in scientific research applications, particularly in the field of neuroscience. Its selectivity for the GluN2B subunit of the NMDA receptor allows for more precise modulation of NMDA receptor activity, which has been linked to its anxiolytic and antidepressant-like effects. Future research on this compound A could focus on investigating its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic applications, investigating its neuroprotective effects, and developing more potent and selective analogs for use in scientific research and potential therapeutic applications.
合成法
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A is synthesized through a multistep process that involves the reaction of 4-fluorobenzoyl chloride with cycloheptylamine in the presence of triethylamine. The resulting product is then reacted with methylsulfonyl chloride to yield this compound A. The purity of this compound A can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide A has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound A has also been shown to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
N-cycloheptyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-23(21,22)19(15-10-8-13(17)9-11-15)12-16(20)18-14-6-4-2-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWAEUQTOUGXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)


![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)


![ethyl 2-[(4-fluorobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylate](/img/structure/B5869014.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)


